molecular formula C17H15NO3 B2783304 N-[2-(oxanthren-1-yl)ethyl]prop-2-enamide CAS No. 2411242-63-0

N-[2-(oxanthren-1-yl)ethyl]prop-2-enamide

Cat. No.: B2783304
CAS No.: 2411242-63-0
M. Wt: 281.311
InChI Key: MVMZDCIKFWSEEC-UHFFFAOYSA-N
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Description

N-[2-(oxanthren-1-yl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C17H15NO3 and a molecular weight of 281.311 g/mol. This compound is characterized by the presence of a dibenzo-p-dioxin moiety attached to an ethyl group, which is further connected to a prop-2-enamide group. The unique structure of this compound makes it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a solvent such as dichloromethane or toluene, and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of N-[2-(oxanthren-1-yl)ethyl]prop-2-enamide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxanthren-1-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions (OH-) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(oxanthren-1-yl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(oxanthren-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.

    Osimertinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.

Uniqueness

N-[2-(oxanthren-1-yl)ethyl]prop-2-enamide is unique due to its dibenzo-p-dioxin moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-dibenzo-p-dioxin-1-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-16(19)18-11-10-12-6-5-9-15-17(12)21-14-8-4-3-7-13(14)20-15/h2-9H,1,10-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMZDCIKFWSEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=C2C(=CC=C1)OC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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